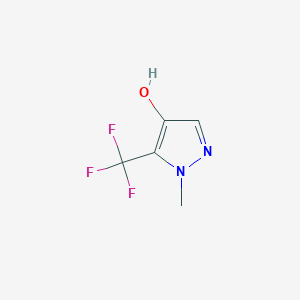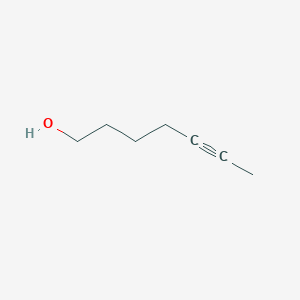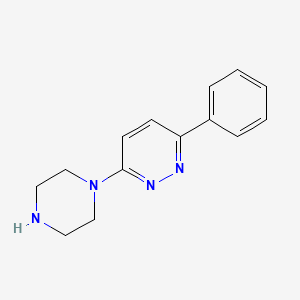
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol is a pyrazole derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and as a reagent in the synthesis of other chemical compounds. Pyrazole derivatives are known for their biological importance and have been explored for their potential use in the development of new analgesic agents, as well as their role in the spectrophotometric determination of trace elements .
Synthesis Analysis
The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol and its derivatives has been achieved through various methods. One approach involves the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine . Another study reported the selective methylation of 3-trifluoromethyl-1H-pyrazol-5-ol to obtain mono-methyl-substituted isomers, which were then used to synthesize analgesic compounds . Additionally, regional isomers of 1-methyl-5-(trifluoromethyl)pyrazoles have been prepared by original syntheses, highlighting the versatility of this compound in chemical synthesis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and computational techniques. X-ray diffraction analysis has been used to determine the crystal structures of novel analgesic agents based on the pyrazole scaffold . Quantum mechanical calculations, including Density Functional Theory (DFT), have been employed to investigate the molecular structural parameters, vibrational frequencies, and electronic properties of these compounds . These studies provide valuable insights into the molecular geometry and electronic distribution within the pyrazole derivatives, which are crucial for understanding their reactivity and potential biological activity.
Chemical Reactions Analysis
The reactivity of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol has been explored in various chemical reactions. For instance, its charge-transfer chemistry with π-acceptors has been investigated, revealing the formation of stable, colored products through exothermic and spontaneous reactions . The compound has also been used as a starting material for the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, demonstrating its unique reactivity and potential as a fluorophore .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol and its derivatives have been characterized using various analytical techniques. Spectroscopic data, such as FT-IR, FT-Raman, UV, NMR, and mass spectrometry, have been used to characterize the synthesized compounds . Theoretical calculations have provided additional information on properties like electric dipole moment, hyperpolarizability, and molecular electrostatic potential . These properties are essential for predicting the behavior of these compounds in different environments and their interactions with biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Approaches: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol and its derivatives can be synthesized through various methods, including reactions involving 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazine or methylhydrazine. These approaches lead to good yields and allow for regiospecific construction of pyrazole rings (Braibante, Clar, & Martins, 1993).
Chemical Properties and Reactions
- Regiocontrolled Methylation: The compound exhibits versatile reactivity, enabling regiocontrolled methylation to produce various derivatives. This has been applied to synthesize polyfluorinated antipyrine analogs, demonstrating its potential for creating diverse chemical structures (Nemytova et al., 2018).
Applications in Biochemistry and Medicine
- Antimicrobial and Antioxidant Activities: Certain derivatives of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol exhibit significant antimicrobial and antioxidant properties. This suggests its utility in the development of new antimicrobial agents (Bhat et al., 2016).
- Analgesic Properties: Some methylated derivatives of this compound have shown notable analgesic activity, indicating potential applications in pain management (Burgart et al., 2019).
Industrial and Technological Uses
- Corrosion Inhibition in Petroleum Industry: Derivatives of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol have been explored for their ability to inhibit corrosion in the petroleum industry, particularly in acidizing processes, indicating their significance in industrial applications (Singh et al., 2020).
- Lithium Ion Battery Electrolytes: Methylated pyrazole derivatives, including those related to 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol, have been synthesized and characterized for use in lithium ion batteries, highlighting their role in advancing energy storage technology (von Aspern et al., 2020).
Propiedades
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-10-4(5(6,7)8)3(11)2-9-10/h2,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHXHATWNVUQCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol | |
CAS RN |
161038-53-5 |
Source


|
| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)